N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3,5-Dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- N4 substitution: A 3,5-dimethylphenyl group, providing steric bulk and electron-donating methyl groups.
- N6 substitution: A furan-2-ylmethyl moiety, introducing an oxygen-containing heterocycle.
- 1-position substitution: A phenyl group, enhancing aromatic interactions.
Properties
IUPAC Name |
4-N-(3,5-dimethylphenyl)-6-N-(furan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O/c1-16-11-17(2)13-18(12-16)27-22-21-15-26-30(19-7-4-3-5-8-19)23(21)29-24(28-22)25-14-20-9-6-10-31-20/h3-13,15H,14H2,1-2H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDYQQRRGBJVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant research findings.
- Molecular Formula : C23H26N6O
- Molecular Weight : 386.5 g/mol
- CAS Number : 1005294-20-1
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation. By inhibiting CDK6, the compound induces G1 cell cycle arrest, leading to the suppression of cell proliferation in various cancer cell lines.
Anticancer Effects
Research indicates that N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 0.3 | Induces apoptosis and inhibits migration |
| A549 (Lung) | 7.60 | Suppresses proliferation |
| HeLa (Cervical) | 24 | Induces DNA fragmentation |
The compound's ability to induce apoptosis and inhibit cell migration suggests its potential as a therapeutic agent in breast and lung cancers.
Target Selectivity
In studies comparing various pyrazolo[3,4-d]pyrimidine derivatives, N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine demonstrated selectivity against multiple targets such as EGFR and VGFR2. This multitarget inhibition may enhance its efficacy in cancer treatment.
Case Studies and Research Findings
A notable study highlighted the compound's effectiveness against breast cancer cells. The results indicated that it not only inhibited tumor growth but also significantly induced apoptosis through the activation of caspase pathways. Molecular docking studies further elucidated the binding interactions between the compound and its target proteins, providing insights into its mechanism of action.
Another research effort focused on the synthesis and biological evaluation of related pyrazolo[3,4-d]pyrimidine derivatives. These studies revealed that modifications in the chemical structure could enhance potency and selectivity against specific cancer types.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Core Structure Variations
The pyrazolo[3,4-d]pyrimidine core differentiates the target compound from simpler pyrimidine derivatives (e.g., and ). The fused pyrazole ring in the target compound increases rigidity and may enhance binding selectivity compared to non-fused pyrimidine analogs .
Substituent Effects
N4 Substituents :
- Target compound : 3,5-Dimethylphenyl group (lipophilic, steric bulk).
- : 3-Morpholinopropyl (polar, tertiary amine for solubility) .
- : 3-Chloro-4-fluorophenyl (electron-withdrawing halogens for enhanced binding affinity) .
- : 3,4-Dimethylphenyl (similar lipophilicity but differing substitution pattern) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
